N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine

Description

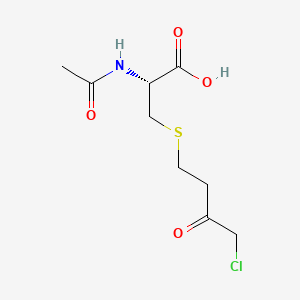

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of certain chlorinated compounds. It is often studied in the context of biomonitoring and toxicology to understand the exposure and effects of hazardous substances like 2-chloroprene and epichlorohydrin .

Properties

Molecular Formula |

C9H14ClNO4S |

|---|---|

Molecular Weight |

267.73 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H14ClNO4S/c1-6(12)11-8(9(14)15)5-16-3-2-7(13)4-10/h8H,2-5H2,1H3,(H,11,12)(H,14,15)/t8-/m0/s1 |

InChI Key |

KPCBFYZVMCQUAZ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)CCl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)CCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH buffer to maintain the desired pH level. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and hydroxyl derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .

Scientific Research Applications

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is widely used in scientific research for various applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of chlorinated compounds in biological samples.

Biology: It is studied to understand the metabolic pathways and detoxification mechanisms of hazardous substances in living organisms.

Medicine: It is used in toxicology studies to assess the exposure and effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine involves its formation as a metabolite through the conjugation of L-cysteine with chlorinated compounds. This process is mediated by enzymes like glutathione S-transferase, which catalyze the addition of glutathione to the chlorinated compound, followed by further enzymatic reactions to form the mercapturic acid derivative. The compound is then excreted in the urine, where it can be detected and quantified .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine include:

- N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine

- N-Acetyl-S-(3-chloro-2-hydroxy-3-butenyl)-L-cysteine

- N-Acetyl-S-(4-hydroxy-3-oxobutyl)-L-cysteine

- N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine

Uniqueness

What sets this compound apart from these similar compounds is its specific formation from 2-chloroprene and its unique structural features, such as the presence of a 4-chloro-3-oxobutyl group. This makes it a valuable biomarker for monitoring exposure to specific chlorinated compounds .

Biological Activity

N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine, a mercapturic acid derivative, has garnered attention for its significant biological activity, particularly in the context of detoxification processes related to chlorinated compounds. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid, with a molecular formula of C9H14ClNO4S and a molecular weight of 267.73 g/mol. Its structure features a chlorophenyl group, which is crucial for its interaction with various biochemical pathways, particularly those involved in detoxification .

This compound plays a pivotal role in metabolic pathways that facilitate the conjugation and excretion of chlorinated compounds. This process is predominantly mediated by enzymes such as glutathione S-transferase (GST), which catalyze the conjugation of reactive metabolites with glutathione, promoting their elimination from the body .

Key Mechanisms:

- Detoxification : The compound aids in the detoxification of harmful substances, enhancing their solubility for renal excretion.

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic processes, contributing to our understanding of how organisms process chlorinated compounds .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar to other cysteine derivatives, it may enhance intracellular levels of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine levels and inhibiting pro-inflammatory pathways .

- Biomonitoring Role : It serves as a biomarker for exposure to environmental pollutants like 2-chloroprene, aiding in toxicological assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

Study on Detoxification Pathways

A study highlighted its role in detoxifying 2-chloroprene through mercapturic acid formation. Urinary excretion studies showed that individuals exposed to this compound exhibited increased levels of mercapturic acids, indicating effective detoxification processes .

Antioxidant Activity Investigation

Research exploring its antioxidant potential found that this compound significantly elevated GSH levels in cellular models exposed to oxidative stress, thereby mitigating cellular damage .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H14ClNO4S | Chlorophenyl group enhances detoxification capabilities. |

| N-Acetyl-L-cysteine | C5H9NO3S | Known for antioxidant properties but lacks chlorinated aromatic structure. |

| N-Acetyl-S-(3-oxobutyl)-L-cysteine | C9H15NO4S | Similar detoxification pathways without chlorophenyl group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.